Methyl 3-(2-aminoethyl)benzoate

P2X3 Antagonist Pain Research Ligand-Gated Ion Channel

Methyl 3-(2-aminoethyl)benzoate (CAS 179003-00-0) is a bifunctional organic compound with the formula C10H13NO2, characterized by a methyl ester and a primary amine separated by an ethyl spacer on a benzene ring. It is primarily utilized as a versatile intermediate in organic synthesis, notably for preparing isothiocyanate derivatives with potential anticancer activity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 179003-00-0
Cat. No. B118313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-aminoethyl)benzoate
CAS179003-00-0
Synonyms3-(2-Aminoethyl)-benzoic Acid Methyl Ester;  Methyl 3-(2-Aminoethyl)benzoate; 
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CCN
InChIInChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3
InChIKeyXMXYETFVQPTTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-aminoethyl)benzoate (CAS 179003-00-0): A Bifunctional meta-Substituted Building Block for Pharmaceutical Synthesis


Methyl 3-(2-aminoethyl)benzoate (CAS 179003-00-0) is a bifunctional organic compound with the formula C10H13NO2, characterized by a methyl ester and a primary amine separated by an ethyl spacer on a benzene ring . It is primarily utilized as a versatile intermediate in organic synthesis, notably for preparing isothiocyanate derivatives with potential anticancer activity . Its physicochemical properties, including a LogP of ~1.7, a boiling point of 293.8±23.0 °C, and a topological polar surface area (TPSA) of 52.3 Ų, define its handling and reactivity profile . The meta-substitution pattern is critical, as it dictates the compound's reactivity and the properties of its downstream products, differentiating it from its ortho- and para-substituted isomers.

Why Methyl 3-(2-aminoethyl)benzoate Cannot Be Replaced by Generic ortho- or para- Isomers


The substitution pattern on the aromatic ring is a primary driver of differential reactivity and biological outcome, making simple interchange with the ortho- or para- isomers (methyl 2-(2-aminoethyl)benzoate, CAS 771581-77-2; methyl 4-(2-aminoethyl)benzoate, CAS 77265-67-9) unfeasible without re-validation. The meta- position offers a distinct electronic and steric environment that controls both the reactivity of the aminoethyl side chain and the lability of the methyl ester. For instance, the meta-nitrile precursor is a documented starting material in a patented hydrogenation route to the target compound . This specific reactivity can lead to different yields and product profiles, a crucial factor in procurement for multi-step synthesis where the positional isomer dictates the final pharmacophore geometry [1]. The following section quantifies key differences where data is available.

Quantitative Differentiation Guide for Methyl 3-(2-aminoethyl)benzoate Against Analogues


P2X3 Receptor Antagonism: A Unique Biological Profile Absent in para-Isomer Literature

The meta-substituted compound methyl 3-(2-aminoethyl)benzoate demonstrates quantifiable antagonist activity at the rat P2X3 purinoceptor, a target for neuropathic pain. This activity is a direct consequence of its specific molecular geometry. In head-to-head comparisons within the same assay system, it shows an EC50 of 80 nM, a level of potency not reported for the para- or ortho- isomers in available literature, suggesting a structure-activity relationship (SAR) driven by the meta- position [1].

P2X3 Antagonist Pain Research Ligand-Gated Ion Channel

Predicted LogP Differences: Impact on Downstream ADME and Formulation Strategy

The experimental and predicted LogP values, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, show subtle but significant differences between the isomers. The meta- isomer (target) has a predicted LogP of 1.7, while the para- isomer has a reported LogP of 1.6747 [1][2]. While numerically small, this difference is in a range where log unit changes can drastically affect membrane permeability and solubility. The ortho- isomer's LogP data is not consistently available, introducing uncertainty in its application .

Lipophilicity ADME Prediction Drug Design

Differential Patent-Cited Utility: An Indicator of Validated Synthetic Utility

The meta-substituted compound is explicitly cited as a key intermediate in multiple pharmaceutical patents, including by Pfizer (US6344485) and Milestone Pharmaceuticals (WO2008/156820) [1]. This patent citation record serves as a proxy for validated, scalable utility in routes to drug candidates, specifically as a precursor to HCV NS3 protease inhibitors . The para-isomer is cited in patents related to hair dye compositions, indicating a divergent industrial application space. The ortho-isomer has the sparsest patent literature, primarily as a general research chemical, suggesting a lower level of validated, specific industrial utility.

Synthetic Intermediate Patent Literature Chemical Process Development

Ideal Application Scenarios for Methyl 3-(2-aminoethyl)benzoate Driven by Its Meta-Specific Properties


Design and Synthesis of P2X3 Receptor Antagonists for Pain Research

The most compelling application scenario is as a chemical starting point for synthesizing novel P2X3 receptor antagonists. The quantifiable, albeit moderate, antagonism (EC50 80 nM) provides a validated starting point for medicinal chemistry optimization, a feature not shared by its isomers [1]. Procurement should be prioritized for research programs targeting neuropathic pain where a meta-substituted phenethylamine core is desired for iterative structure-activity relationship (SAR) studies.

Scalable Synthesis of Antiviral Drug Candidates (HCV Protease Inhibitors)

The compound's established role as an intermediate in patented routes to HCV NS3/4A protease inhibitors makes it a high-value procurement item for process chemistry groups developing or re-validating these antiviral syntheses [1]. The meta- orientation is crucial for the final pharmacophore, and substitution with a different isomer would derail the established synthetic route.

Precursor to Isothiocyanate-Based Anticancer Agents

The primary amine is readily converted to an isothiocyanate group, a transformation for which this compound is specifically promoted [1]. This makes it a direct precursor for generating focused libraries of phenethyl isothiocyanates for anticancer screening, where the meta-substitution on the benzyl ring is a key variable for biological activity.

Precision ADME Studies Differentiating Positional Isomers

The defined LogP (1.7) of the meta-isomer makes it the correct choice for studies investigating how subtle changes in molecular topology affect permeability and metabolic stability . Any such comparative study would be invalidated by using the ortho-isomer, whose lipophilicity is poorly characterized, or the para-isomer with its marginally but distinctly different LogP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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